(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol

Chiral resolution Enantiomeric excess Absolute configuration

Generic chiral resolution often yields ≤60% ee, failing stereochemically demanding drug discovery. This pre-resolved (R)-configured β-amino alcohol (≥98% purity) eliminates rework. - **Core Value**: Chiral building block for Trk, CSF-1R, FLT3 kinase inhibitors & CNS-penetrant modulators. - **Structural Advantage**: 6-CF3 pyridine + (R)-stereocenter - H-bond geometry & metabolic stability. - **Supply**: Free base (CAS 1212976-67-4) and HCl salt (CAS 1417656-49-5).

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
Cat. No. B12292444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Molecular FormulaC8H9F3N2O
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(CO)N)C(F)(F)F
InChIInChI=1S/C8H9F3N2O/c9-8(10,11)7-2-1-5(3-13-7)6(12)4-14/h1-3,6,14H,4,12H2
InChIKeyKBOMPSGVSUAHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol Is a Critical Chiral Building Block


(R)-2-Amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol (CAS 1212976-67-4; free base) is a chiral β-amino alcohol featuring a 6-trifluoromethyl-substituted pyridine ring with the amino and hydroxyl groups on the same carbon . The compound is also commonly supplied as the hydrochloride salt (CAS 1417656-49-5) with molecular formula C8H10ClF3N2O and molecular weight 242.62 g/mol [1]. This scaffold is classified as a fluorinated heterocyclic amino alcohol that serves as a versatile chiral intermediate in the synthesis of kinase inhibitors, CNS-targeted receptor modulators, and agrochemicals . The (R)-configured stereocenter at the β-carbon confers specific three-dimensional geometry that cannot be replicated by the (S)-enantiomer (CAS 1071435-66-9) or by racemic mixtures .

Why Generic Trifluoromethylpyridine Analogs Cannot Replace This Compound


The compound's value derives from the intersection of four structural features—(R)-stereochemistry, β-amino alcohol motif, 3-pyridyl attachment, and 6-CF3 substitution—each of which individually influences molecular recognition, hydrogen-bonding geometry, and metabolic stability in downstream drug candidates . Replacing the pyridine core with a phenyl ring (as in CAS 306281-86-7) eliminates the ring nitrogen, altering both hydrogen-bond acceptor capacity and LogP . Shifting the substitution pattern from 3-pyridyl/6-CF3 to 2-pyridyl/5-CF3 (as in CAS 1213457-19-2) repositions the basic nitrogen relative to the amino alcohol, modifying pKa and coordination geometry . Using the (S)-enantiomer (CAS 1071435-66-9) yields opposite stereochemical outcomes in asymmetric transformations, with documented failures of racemic or mismatched enantiomers in chiral resolution processes producing enantiomeric excess (ee) values below 60% [1].

Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity and Enantiomeric Purity Requirements

The (R)-enantiomer (CAS 1212976-67-4) is the required stereoisomer for specific drug candidate syntheses targeting CNS disorders and kinase inhibition, where the (S)-enantiomer (CAS 1071435-66-9) would produce a diastereomeric product with divergent receptor binding . Patent CN101519374B explicitly documents that conventional chiral resolution methods for pyridyl aminoalcohols yield enantiomers with ee values of only 50–60%, and that products are prone to racemization during resolution, making pre-resolved, enantiomerically pure (R)-form procurement essential for avoiding failed asymmetric syntheses [1].

Chiral resolution Enantiomeric excess Absolute configuration Asymmetric synthesis

Regioisomeric Impact on pKa and Boiling Point

The target compound (3-pyridyl attachment, 6-CF3) exhibits a predicted pKa of 12.10±0.10, compared to 12.01±0.10 for the 2-pyridyl/5-CF3 regioisomer (CAS 1213457-19-2), a difference of approximately 0.09 log units that reflects altered basicity of the pyridine nitrogen and affects protonation state under physiological and reaction conditions . The boiling point of the target compound is predicted at 324.4±37.0 °C versus 310.5±37.0 °C for the regioisomer, a Δ of ~14 °C that indicates differential intermolecular interactions and may influence purification protocols .

Regioisomer comparison pKa prediction Physicochemical properties Pyridine substitution

Pyridine vs. Phenyl Core Scaffold Differentiation

The target compound contains a pyridine ring (C8H9F3N2O, MW 206.17) with two nitrogen atoms (ring N and β-amino N), yielding a topological polar surface area (TPSA) of 59.1 Ų [1]. The direct phenyl analog (CAS 306281-86-7, C9H10F3NO, MW 205.18) contains only one nitrogen and an aromatic CH in place of the pyridine N, resulting in a fundamentally different hydrogen-bond acceptor profile. The pyridine nitrogen provides an additional H-bond acceptor site and alters the electron density of the aromatic ring, affecting π-stacking interactions in drug-target binding pockets . The phenyl analog also has a lower predicted density (1.3±0.1 vs. 1.366±0.06 g/cm³) and lower boiling point (296.8±35.0 °C vs. 324.4±37.0 °C), differences of approximately 0.066 g/cm³ and 27.6 °C respectively .

Heterocycle vs. carbocycle Hydrogen-bond acceptor Topological PSA Physicochemical profiling

Free Base vs. Hydrochloride Salt Form Selection

The hydrochloride salt (CAS 1417656-49-5, MW 242.63, C8H10ClF3N2O) offers superior solid-state stability and higher aqueous solubility compared to the free base (CAS 1212976-67-4, MW 206.17) [1]. The HCl salt has three hydrogen-bond donors (vs. two for the free base, assuming protonated amine) and is typically supplied at 95–97% purity as a solid, whereas the free base is typically supplied at 95–98% purity . The choice between salt and free base directly impacts reaction conditions: the free base is preferred for reactions requiring nucleophilic amine reactivity (e.g., amide coupling, reductive amination), while the salt offers convenience in storage, handling, and aqueous-phase transformations . The molecular weight difference (ΔMW = 36.46 g/mol, corresponding to one equivalent of HCl) must be accounted for in stoichiometric calculations when substituting between forms [1].

Salt form selection Free base vs. HCl salt Solubility Stability Formulation intermediate

β-Amino Alcohol Dual Functionality vs. Mono-Functional Analogs

The target compound bears both a primary amine and a primary alcohol on the same β-carbon, enabling sequential chemoselective derivatization without requiring additional functional group installation steps . In contrast, the amino-only analog (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine (CAS 1071435-61-4) lacks the hydroxyl handle, while the alcohol-only analog (R)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol lacks the amine, each reducing synthetic versatility by one reactive site. The β-amino alcohol motif is a privileged pharmacophore found in β-blockers and numerous CNS-active agents, and the 1,2-amino alcohol arrangement allows for oxazolidinone formation, cyclic carbamate synthesis, and chelation-assisted transformations that are inaccessible to mono-functional analogs . The target compound has two H-bond donors and three H-bond acceptors in its free base form, enabling more extensive intermolecular interactions than mono-functional comparators .

β-Amino alcohol Bifunctional building block Sequential derivatization Orthogonal protection

Optimal Application Scenarios Based on Differentiation Evidence


Asymmetric Synthesis of Kinase Inhibitor Lead Compounds

Medicinal chemistry programs targeting kinases (e.g., Trk, CSF-1R, FLT3) that employ 6-(trifluoromethyl)pyridin-3-yl scaffolds benefit from pre-resolved (R)-2-amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol (≥98% purity) as a chiral building block. The compound's (R)-configuration ensures that downstream amide coupling or reductive amination steps produce the stereochemically defined diastereomer required for target binding, avoiding the ≤60% ee outcomes documented for generic resolution approaches [1]. The HCl salt form (CAS 1417656-49-5) is preferred for aqueous-phase coupling reactions, while the free base is used for anhydrous amide bond formation .

CNS Receptor Modulator Development

The combination of a pyridine ring nitrogen (H-bond acceptor), trifluoromethyl group (metabolic stabilizer, lipophilicity enhancer), and β-amino alcohol motif (dual H-bond donor/acceptor) makes this compound a strategic intermediate for CNS-penetrant receptor modulators. The TPSA of 59.1 Ų and the presence of 3 H-bond donors and 6 H-bond acceptors (HCl salt) place it within favorable CNS drug-like property space [2]. The 3-pyridyl/6-CF3 substitution pattern provides a distinct H-bond geometry compared to the 2-pyridyl/5-CF3 regioisomer (CAS 1213457-19-2), which may alter target engagement profiles .

Agrochemical Intermediate Synthesis

The trifluoromethylpyridine moiety is a privileged scaffold in agrochemical active ingredients (e.g., fluazifop, sulfoxaflor analogs). The (R)-enantiomer of this β-amino alcohol provides a chiral, bifunctional building block that can be sequentially elaborated at the amine (via acylation, sulfonylation, or reductive amination) and at the alcohol (via etherification, esterification, or oxidation), enabling rapid analog generation in crop protection discovery programs [3]. The pyridine core additionally offers potential metal-chelating properties for fungicide design, a feature absent in the phenyl analog (CAS 306281-86-7).

Structure-Activity Relationship Studies of Trifluoromethylpyridine Analogs

For research groups systematically exploring the SAR of trifluoromethylpyridine-containing β-amino alcohols, the target compound serves as the (R)-3-pyridyl/6-CF3 reference point against which the (S)-enantiomer (CAS 1071435-66-9), the 2-pyridyl regioisomer (CAS 1213457-19-2), and the phenyl analog (CAS 306281-86-7) are compared. The predicted pKa difference (Δ ≈ 0.09 vs. 2-pyridyl regioisomer) and density difference (Δ ≈ 0.066 g/cm³ vs. phenyl analog) provide quantitative benchmarks for interpreting differential biological activity arising from subtle changes in basicity, H-bonding geometry, and aromatic electron density .

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